Tilmacoxib
Overview
Description
Tilmacoxib, also known as JTE-522, is a COX-2 inhibitor . It has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .
Molecular Structure Analysis
This compound has the IUPAC name 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide . Its molecular formula is C16H19FN2O3S, and it has a molar mass of 338.40 g/mol .
Scientific Research Applications
1. Application in Diabetes Mellitus Research
Tilmacoxib has been studied in the context of diabetes mellitus, particularly through animal models. These models have been crucial for understanding the disease's pathogenesis and for testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).
2. Role in Polyphenol Flavonoid Research
Research has shown that this compound, as a polyphenol antioxidant, plays a significant role in modulating cellular signal transduction pathways linked to oxidative stress, inflammation, apoptosis, and angiogenesis. This makes it a potential candidate for developing personalized medicines for various health issues (Akanda et al., 2019).
3. Immunization and Vaccine Development
This compound has been involved in studies concerning immunization, particularly in the development of vaccines for diseases like HIV. It has been used in targeted iliac lymph node immunization methods to induce protective mucosal immunity against viral infections (Lehner et al., 1996).
4. Cancer Treatment and Research
In cancer research, this compound has been explored for its potential in combination therapies, such as with vemurafenib for treating metastatic melanoma. The focus is on evaluating the coadministration of this compound with tumor-infiltrating lymphocytes for better therapeutic outcomes (Deniger et al., 2016).
5. Studying the Impact on Cardiac Health
There is significant research on this compound's effects on cardiac health, particularly in examining its cardiotoxicity and the protective effects of other substances against this toxicity. This includes studies on how this compound-induced cardiotoxicity can be mitigated by compounds like Spirulina platensis (Ibrahim & Abdel-Daim, 2015).
Mechanism of Action
Target of Action
Tilmacoxib, also known as JTE-522, is a highly selective, time-dependent, and irreversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity. This inhibition is achieved through a time-dependent and irreversible process . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby modulating the physiological processes that these compounds regulate.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are synthesized from arachidonic acid through the action of COX enzymes, including COX-2. By inhibiting COX-2, this compound reduces the production of prostaglandins .
Pharmacokinetics
This compound exhibits different bioavailability depending on its formulation. The bioavailability of this compound in solution form ranges from 64-88% , compared to 22-40% when administered in capsule form . This suggests that the formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This results in the modulation of physiological processes regulated by these compounds, such as inflammation, pain, and fever . This compound has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .
Safety and Hazards
properties
IUPAC Name |
4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJSJSRRDZIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057671 | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180200-68-4 | |
Record name | Tilmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180200-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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